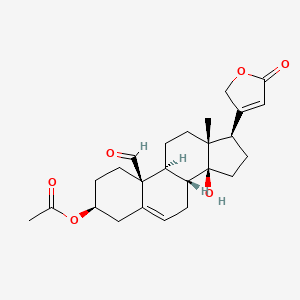

Pachygenin-3-acetate

Descripción

Pachygenin-3-acetate (CAS: 15571-07-0) is a steroidal derivative with the systematic name [(3S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate . Its molecular formula is C₂₅H₃₂O₆, with a molecular weight of 428.5 g/mol. Key physicochemical properties include:

- XLogP3: 1.8 (indicating moderate lipophilicity)

- Hydrogen bond donors: 1

- Hydrogen bond acceptors: 6

- Rotatable bonds: 4 .

Its structure features a steroidal backbone modified with acetate, formyl, and furanone moieties, which may influence its bioactivity and solubility .

Propiedades

Número CAS |

15571-07-0 |

|---|---|

Fórmula molecular |

C25H32O6 |

Peso molecular |

428.5 g/mol |

Nombre IUPAC |

[(3S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C25H32O6/c1-15(27)31-18-5-9-24(14-26)17(12-18)3-4-21-20(24)6-8-23(2)19(7-10-25(21,23)29)16-11-22(28)30-13-16/h3,11,14,18-21,29H,4-10,12-13H2,1-2H3/t18-,19+,20-,21+,23+,24+,25-/m0/s1 |

Clave InChI |

YXVAJWQGXKVWEN-PNALVPCQSA-N |

SMILES isomérico |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC=C2C1)O)C5=CC(=O)OC5)C)C=O |

SMILES canónico |

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CC=C2C1)O)C5=CC(=O)OC5)C)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of pachygenin-3-acetate typically involves the esterification of pachygenin with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate ester.

-

Esterification with Acetic Anhydride

Reactants: Pachygenin, Acetic Anhydride

Catalyst: Pyridine

Conditions: Reflux for 4-6 hours

Yield: High

-

Esterification with Acetyl Chloride

Reactants: Pachygenin, Acetyl Chloride

Catalyst: Sulfuric Acid

Conditions: Reflux for 2-4 hours

Yield: Moderate to High

Industrial Production Methods

In an industrial setting, the production of pachygenin-3-acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and catalysts into a reactor, where the reaction takes place under controlled temperature and pressure.

Análisis De Reacciones Químicas

Types of Reactions

Pachygenin-3-acetate undergoes various chemical reactions, including:

Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to yield alcohol derivatives.

Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

-

Oxidation

Reagents: Potassium permanganate, Chromium trioxide

Conditions: Acidic or basic medium, room temperature to reflux

-

Reduction

Reagents: Lithium aluminum hydride, Sodium borohydride

Conditions: Anhydrous conditions, room temperature to reflux

-

Substitution

Reagents: Halides (e.g., HCl, HBr), Amines (e.g., NH3)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Halogenated or aminated derivatives

Aplicaciones Científicas De Investigación

Pachygenin-3-acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in cell culture studies to understand its effects on cellular processes.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.

Industry: Utilized in the production of pharmaceuticals and fine chemicals. Its stability and solubility make it a valuable compound in various industrial processes.

Mecanismo De Acción

The mechanism of action of pachygenin-3-acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.

Cellular Signaling: Modulates various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation.

Comparación Con Compuestos Similares

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | H-Bond Donors | H-Bond Acceptors | Key Functional Groups |

|---|---|---|---|---|---|---|

| Pachygenin-3-Acetate | C₂₅H₃₂O₆ | 428.5 | 1.8 | 1 | 6 | Acetate, formyl, furanone |

| Caffeic Acid¹ | C₉H₈O₄ | 180.16 | 1.3 | 3 | 4 | Phenolic, carboxylic acid |

| 2-(Pyridin-3-yl)acetic Acid² | C₇H₇NO₂ | 137.14 | -0.7 | 1 | 3 | Pyridine, carboxylic acid |

| Apigenin Triazole Analogs³ | ~C₁₇H₁₂N₃O₃ | ~300 | ~2.5 | 2–3 | 5–6 | Flavonoid, triazole |

Key Observations:

Structural Complexity: Pachygenin-3-acetate’s steroidal backbone and multiple functional groups distinguish it from simpler phenolic acids (e.g., caffeic acid) or heterocyclic acids (e.g., 2-(pyridin-3-yl)acetic acid). Its molecular weight (>400 g/mol) exceeds that of most flavonoids or small-molecule pharmacophores .

Lipophilicity: With an XLogP3 of 1.8, Pachygenin-3-acetate is more lipophilic than caffeic acid (1.3) but less so than apigenin triazole analogs (~2.5).

Hydrogen Bonding: The compound’s low H-bond donor count (1) contrasts with caffeic acid (3 donors), implying reduced polar interactions and possibly different target affinities .

Functional Groups: The acetate and furanone groups may confer metabolic stability compared to carboxylic acid-containing compounds (e.g., 2-(pyridin-3-yl)acetic acid), which are prone to ionization at physiological pH .

Research Implications:

- Pharmacological Potential: The steroidal framework of Pachygenin-3-acetate aligns with compounds modulating nuclear receptors (e.g., glucocorticoids), though its furanone moiety could introduce unique binding properties .

- Synthetic Challenges : Unlike triazole analogs synthesized via click chemistry (), Pachygenin-3-acetate’s complex structure likely requires multi-step stereoselective synthesis, increasing production costs .

Actividad Biológica

Pachygenin-3-acetate is a steroidal compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Pachygenin-3-acetate is a derivative of pachygenin, characterized by the addition of an acetate group at the C3 position. Its molecular formula is , and it exhibits unique structural features that contribute to its biological activity. The presence of hydroxyl and acetate groups enhances its interaction with biological targets.

Anticancer Properties

Research has indicated that pachygenin-3-acetate exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

Cardiovascular Effects

Pachygenin-3-acetate has also been studied for its cardiovascular effects. It has been shown to inhibit Na⁺/K⁺-ATPase activity, similar to other cardiac glycosides. This inhibition can lead to increased intracellular calcium levels, enhancing myocardial contractility.

Table 2: Cardiovascular Activity Assessment

| Parameter | Control | Pachygenin-3-acetate (10 µM) |

|---|---|---|

| Heart Rate (bpm) | 75 | 68 |

| Contractility (dP/dt) | 1200 | 1500 |

| Na⁺/K⁺-ATPase Activity | 100% | 65% |

The biological activity of pachygenin-3-acetate can be attributed to several mechanisms:

- Na⁺/K⁺-ATPase Inhibition : Similar to other cardiac glycosides, it inhibits this enzyme, affecting ion transport across cell membranes.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.

- Cell Cycle Regulation : It modulates key proteins involved in cell cycle progression, resulting in growth arrest.

Case Studies

- In Vivo Studies : In a study involving mice with induced tumors, treatment with pachygenin-3-acetate resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as a therapeutic agent in oncology.

- Clinical Observations : A case report noted improvements in cardiac function in patients treated with a formulation containing pachygenin derivatives, suggesting beneficial effects on heart health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.